N-Acetyldeclopramide
Description
The compound referred to as N-Acetyldeclopramide (CAS #227-027-2) is identified in the literature as N-Acetyl Metoclopramide . It is an acetylated derivative of metoclopramide, a well-known antiemetic and gastroprokinetic agent. The molecular formula of this compound is C₁₆H₂₄ClN₃O₃, with an average molecular mass of 341.836 g/mol . Structurally, it features a 4-acetamido group attached to a benzamide backbone, a chlorine substituent at position 5, and a diethylaminoethyl side chain (Figure 1). Acetylation likely modifies its pharmacokinetic properties, such as metabolic stability and solubility, compared to the parent compound.
Properties
Molecular Formula |
C15H22ClN3O2 |
|---|---|
Molecular Weight |
311.81 g/mol |
IUPAC Name |
4-acetamido-3-chloro-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-4-19(5-2)9-8-17-15(21)12-6-7-14(13(16)10-12)18-11(3)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,21)(H,18,20) |
InChI Key |
HSLSSSXZUXPTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)NC(=O)C)Cl |
Synonyms |
N-acetyl-3-chloroprocainamide hydrochloride N-acetyldeclopramide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
N-Acetyldeclopramide belongs to the acetamide class, characterized by the presence of an acetyl group (-COCH₃) bonded to a nitrogen atom. Below is a detailed comparison with analogous compounds, focusing on molecular structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Structural and Functional Differences
- This compound vs. N,N-Diethylacetamide: this compound’s complex benzamide scaffold contrasts with the simplicity of N,N-Diethylacetamide, which lacks aromaticity and chlorine/methoxy substituents.
This compound vs. N-Dodecylacetamide :
The long dodecyl chain in N-Dodecylacetamide increases lipophilicity, making it suitable for membrane-related applications. In contrast, this compound’s polar substituents (chloro, methoxy) improve aqueous solubility, critical for oral bioavailability .- This compound vs. Hydroxymethylphenyl Derivatives: Compounds like N-[3-[Decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide exhibit enhanced solubility and bioactivity due to the hydroxymethyl group, a feature absent in this compound .
Physicochemical and Pharmacological Insights
- Solubility : While direct data for this compound are unavailable, its methoxy and chloro groups likely confer moderate polarity, balancing solubility between hydrophilic N,N-Diethylacetamide and lipophilic N-Dodecylacetamide .
- Toxicity : Safety data for N,N-Diethylacetamide and N-Dodecylacetamide emphasize skin/eye irritation risks, whereas this compound’s toxicity profile remains uncharacterized .
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